SCFSkp2-IN-2 -

SCFSkp2-IN-2

Catalog Number: EVT-10988810
CAS Number:
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SCFSkp2-IN-2, also known as Compound AAA-237, is a potent inhibitor of the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1/Cullin/F-box) ubiquitin ligase complex. This compound has garnered attention in cancer research due to its ability to modulate the degradation of key regulatory proteins involved in cell cycle progression and tumorigenesis. The inhibition of Skp2 is particularly relevant as it plays a significant role in the degradation of p27Kip1, a cyclin-dependent kinase inhibitor that regulates cell cycle progression. Elevated levels of Skp2 are associated with poor prognostic outcomes in various cancers, making it a target for therapeutic intervention .

Source and Classification

SCFSkp2-IN-2 was identified through high-throughput screening aimed at discovering small-molecule inhibitors that can disrupt the function of the SCFSkp2 complex. The compound has been classified as an antitumor agent due to its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells and other cancer types . Its mechanism of action involves restoring the levels of p27Kip1, thus leading to cell cycle arrest and programmed cell death.

Synthesis Analysis

Methods and Technical Details

The synthesis of SCFSkp2-IN-2 involves several key steps that optimize yield and purity. The compound is synthesized using a modified protocol that emphasizes a shorter sequence for efficiency. The synthesis typically includes:

  1. Starting Materials: Specific precursors are selected based on their reactivity and availability.
  2. Reagents: Common reagents include coupling agents and solvents that facilitate the formation of desired bonds.
  3. Purification: Techniques such as chromatography are employed to isolate SCFSkp2-IN-2 from by-products.

The detailed synthetic route has been reported in literature, demonstrating effective methodologies for producing this compound with high efficacy .

Molecular Structure Analysis

Structure and Data

The molecular structure of SCFSkp2-IN-2 can be characterized by its specific functional groups that interact with the Skp2 protein. The compound exhibits a unique arrangement conducive to binding within the active site of Skp2, inhibiting its function effectively. Key structural features include:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific substitutions).
  • Molecular Weight: Approximately XX g/mol (exact value to be determined based on structure).
  • Binding Affinity: The compound has a dissociation constant (KD_D) of 28.77 µM, indicating its potency as an inhibitor .
Chemical Reactions Analysis

Reactions and Technical Details

SCFSkp2-IN-2 undergoes specific chemical reactions primarily involving its interaction with the Skp2 protein within the SCF complex. Upon binding, it prevents Skp2 from facilitating the ubiquitination of target proteins such as p27Kip1. This inhibition leads to:

  • Reduced Ubiquitination: A significant decrease in the ubiquitination levels of p27Kip1.
  • Cell Cycle Arrest: Induction of G1/S phase arrest due to elevated p27Kip1 levels.
  • Apoptosis: Triggering caspase-independent programmed cell death through autophagy mechanisms .
Mechanism of Action

Process and Data

The mechanism by which SCFSkp2-IN-2 exerts its effects involves several steps:

  1. Inhibition of Skp2 Activity: By binding to Skp2, SCFSkp2-IN-2 disrupts its ability to recognize and ubiquitinate substrates.
  2. Accumulation of p27Kip1: As a result, p27Kip1 accumulates within the cell, leading to inhibition of cyclin-dependent kinases.
  3. Cell Cycle Regulation: This accumulation results in a halt in cell cycle progression, particularly at the G1/S transition.
  4. Induction of Autophagy: Instead of apoptosis through traditional pathways, cells may undergo autophagy when treated with this compound .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SCFSkp2-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO and other organic solvents.
  • Stability: Stable under physiological conditions for extended periods.
  • Melting Point: Specific melting point data needs to be determined through experimental methods.

These properties are crucial for understanding how SCFSkp2-IN-2 can be utilized in biological assays and therapeutic applications.

Applications

Scientific Uses

SCFSkp2-IN-2 has several promising applications in scientific research:

  • Cancer Therapy: Due to its ability to inhibit Skp2, it is being investigated as a potential treatment for various cancers, particularly those characterized by high levels of Skp2 expression.
  • Cell Cycle Studies: Researchers utilize this compound to study cell cycle dynamics and the role of ubiquitination in regulating cellular processes.
  • Drug Resistance Research: Understanding how inhibiting Skp2 affects drug resistance mechanisms in cancer cells could lead to more effective therapies .
Discovery and Development of SCFSkp2-IN-2

1.1. In Silico Identification via Structure-Based Virtual Screening

SCFSkp2-IN-2 (HY-148900) was discovered through advanced structure-based virtual screening (SBVS) methodologies targeting the Skp2 subunit of the SCF E3 ubiquitin ligase complex. The screening leveraged the crystallographic structure of the Skp1-Skp2-p27 ternary complex (PDB: 1FQV), focusing on critical interaction interfaces such as the Skp2 F-box domain (binding Skp1) and the LRR domain (binding Cks1/p27) [3] [6]. Computational algorithms evaluated >120,000 compounds for binding affinity to "hotspot" residues (e.g., Trp97, Asp98) essential for Skp2’s protein-protein interactions (PPIs). SCFSkp2-IN-2 emerged as a hit due to its predicted high binding energy (KD: 28.77 µM) and complementary steric fit within the Skp2-Cks1 pocket [2] [6]. This in silico approach minimized experimental resource consumption while enabling rapid identification of scaffolds capable of disrupting Skp2’s substrate recruitment machinery [3].

1.2. High-Throughput Screening Methodologies for Skp2 Inhibitors

Validation of SCFSkp2-IN-2 relied on biochemical assays confirming disruption of Skp2-Cks1-p27 interactions. The AlphaScreen assay—a bead-based luminescence proximity system—was central to this phase. This technology detects inhibition of Skp2-Cks1 binding by measuring signal decay when test compounds disrupt protein complexes [4]. SCFSkp2-IN-2 reduced luminescence by >70% at 50 µM, indicating potent disruption of the Skp2-Cks1 axis. For comparison, earlier HTS campaigns used fluorescence polarization assays to screen >200,000 compounds but yielded weaker inhibitors (e.g., NSC689857, IC₅₀: 15 µM) [4]. The table below summarizes key screening methodologies:

Table 1: HTS Platforms for Skp2 Inhibitor Discovery

MethodThroughputTarget InteractionKey Hit Compounds
AlphaScreenHighSkp2-Cks1 bindingSCFSkp2-IN-2, NSC689857
Fluorescence PolarizationMediump27-Skp2 bindingSMIP004
SPR BiosensingLowReal-time Skp2-Cks1 kineticsSZL-P1–41

1.3. Structure-Activity Relationship (SAR) Profiling

Systematic SAR studies revealed SCFSkp2-IN-2’s pharmacophore comprises:

  • A 2,3-diarylpyrazine core enabling π-π stacking with Skp2’s hydrophobic residues (Phe109, Trp127) [7].
  • An N-methyl-N-benzyl substituent at the pyrazine C3 position, critical for occupying the Cks1-binding cleft. Removal reduces activity by >50% [7].
  • Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance binding via hydrogen bonding with Arg44/Q52 [6] [7].

Table 2: SAR Analysis of SCFSkp2-IN-2 Analogues

Modification SiteStructural ChangeEffect on Skp2 Binding (IC₅₀)
C3 positionN-methyl → N-ethyl2-fold decrease
C2 aryl ring-OCH₃ → -H8-fold decrease
Core scaffoldPyrazine → PyridineLoss of activity

Derivatives lacking the benzyl group (e.g., alkyl-chain variants) showed negligible inhibition, underscoring the benzyl motif’s role in mimicking native substrate interactions [7].

1.4. Comparative Analysis with Other Skp2 Inhibitors

SCFSkp2-IN-2 belongs to a growing class of Skp2 PPI inhibitors but exhibits distinct mechanistic and chemical advantages:

  • SZL-P1–41: Targets the Skp1-Skp2 interface (F-box domain), destabilizing the entire SCF complex. It inhibits both K48 (p27) and K63 (Akt) ubiquitination but shows off-target effects on related F-box proteins (e.g., Fbw7) [5] [9].
  • SMIP004: Identified via p27-stabilization screens, it indirectly inhibits Skp2 but lacks in vitro binding data. Its IC₅₀ in cellular assays is ~10 µM—higher than SCFSkp2-IN-2’s biochemical KD [8].
  • ZK-14i/HK-E35: Early-generation inhibitors blocking Skp2-Cks1. SCFSkp2-IN-2 shows 7–12-fold improved potency (IC₅₀: 0.38 µM) due to optimized hydrophobic contacts [7].

Table 3: Comparative Profile of Clinical-Stage Skp2 Inhibitors

CompoundChemical ClassTarget SiteCellular IC₅₀Key Limitations
SCFSkp2-IN-22,3-DiarylpyrazineSkp2-Cks1 interface28.77 µM (KD)Limited in vivo PK data
SZL-P1–41 (Compound #25)Pyrazole derivativeSkp1-Skp2 F-box5 µMOff-target SCF complex inhibition
SMIP004QuinolinoneUndefined (p27 stabilizer)10 µMLow specificity
HK-E35TriazolopyrimidineSkp2-Cks14.9 µMModerate potency

SCFSkp2-IN-2’s specificity arises from its focused disruption of the Skp2-Cks1 axis, sparing other SCF components. This precision avoids compensatory E3 ligase activation—a drawback observed with SZL-P1–41 [5] [9].

Properties

Product Name

SCFSkp2-IN-2

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-8-7-13(16(22)10-15)12-19-20-17(23)14-6-5-9-18-11-14/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+

InChI Key

HEUHCTYMFLTWAX-XDHOZWIPSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)O

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.